

Application Notes and Protocols for Dodoviscin J in Transporter Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin J is a novel investigational compound with the potential to modulate the activity of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins critical to drug disposition and resistance. Of particular interest is its inhibitory effect on P-glycoprotein (P-gp, also known as ABCB1 or MDR1), a key efflux transporter. P-gp is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and kidney tubules, where it actively extrudes a wide variety of xenobiotics, including many therapeutic drugs, thereby limiting their absorption and tissue penetration.[1]

Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, reducing the efficacy of chemotherapeutic agents.[2][3] Therefore, the identification and characterization of potent P-gp inhibitors like **Dodoviscin J** are of great interest for overcoming MDR and improving the pharmacokinetic profiles of co-administered drugs.

These application notes provide detailed protocols for assessing the inhibitory potential of **Dodoviscin J** on P-gp using two standard in vitro models: the Caco-2 cell permeability assay and the vesicular transport assay.

Quantitative Data Summary



The inhibitory potency of **Dodoviscin J** against P-glycoprotein has been evaluated in standard preclinical models. The half-maximal inhibitory concentration (IC50) values were determined and are presented below in comparison to well-characterized P-gp inhibitors.

Compound	Assay Type	Cell Line <i>l</i> System	Probe Substrate	IC50 (μM)
Dodoviscin J	Caco-2 Permeability	Caco-2	Digoxin (1 μM)	1.2
Dodoviscin J	Vesicular Transport	P-gp enriched vesicles	N- Methylquinidine (3 μM)	0.8
Verapamil	Caco-2 Permeability	Caco-2	Digoxin (5 μM)	4.5[4]
Ketoconazole	Caco-2 Permeability	Caco-2	Digoxin (5 μM)	0.9[4]
Quinidine	Caco-2 Permeability	Caco-2	Digoxin (5 μM)	1.5[4]
Digoxin	Vesicular Transport	P-gp enriched vesicles	N- Methylquinidine	250[5]
Vinblastine	Vesicular Transport	P-gp enriched vesicles	N- Methylquinidine	0.1[5]

Experimental Protocols Bidirectional Caco-2 Permeability Assay for P-gp Inhibition

This assay determines the inhibitory effect of **Dodoviscin J** on the P-gp-mediated efflux of a probe substrate across a confluent monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[6][7][8]

Materials:



- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Transwell® permeable supports (e.g., 12-well plates, 1.12 cm² surface area, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4
- Digoxin (P-gp probe substrate)
- [3H]-Digoxin
- Dodoviscin J
- Verapamil (positive control inhibitor)
- Lucifer Yellow (paracellular integrity marker)
- · Scintillation counter and fluid
- LC-MS/MS for non-radiolabeled compound analysis

Protocol:

- Cell Culture and Seeding:
 - Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
 - Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².



- Maintain the cell monolayers for 21-25 days, replacing the medium every 2-3 days.
- Monolayer Integrity Assessment:
 - Before the transport experiment, measure the transepithelial electrical resistance (TEER)
 of the monolayers using a voltmeter. Only use monolayers with TEER values > 300 Ω·cm².
 - Confirm monolayer integrity by measuring the permeability of Lucifer Yellow. The apparent permeability (Papp) should be $< 1.0 \times 10^{-6}$ cm/s.
- Transport Experiment:
 - Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
 - Pre-incubate the monolayers for 30 minutes at 37°C with HBSS in both apical (A) and basolateral (B) compartments.
 - Prepare transport solutions containing [³H]-Digoxin (1 μM) with or without various concentrations of **Dodoviscin J** (e.g., 0.1, 0.5, 1, 5, 10, 50 μM) or Verapamil (positive control, e.g., 100 μM) in HBSS.
 - To measure apical-to-basolateral (A-to-B) permeability, add the transport solution to the apical chamber and fresh HBSS to the basolateral chamber.
 - To measure basolateral-to-apical (B-to-A) permeability, add the transport solution to the basolateral chamber and fresh HBSS to the apical chamber.
 - Incubate the plates at 37°C on an orbital shaker for 2 hours.
 - At the end of the incubation, collect samples from both donor and receiver compartments.
- Sample Analysis and Data Calculation:
 - Quantify the concentration of [3H]-Digoxin in the samples using a scintillation counter.
 - Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = $(dQ/dt) / (A * C_0)$ Where:



- dQ/dt is the rate of permeation of the drug across the cells (μmol/s).
- A is the surface area of the permeable membrane (cm²).
- C₀ is the initial concentration of the drug in the donor compartment (μmol/mL).
- Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 is indicative of active efflux.
- Determine the percent inhibition of the P-gp substrate efflux at each concentration of Dodoviscin J.
- Plot the percent inhibition against the logarithm of **Dodoviscin J** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Vesicular Transport Assay for P-gp Inhibition

This assay measures the ATP-dependent uptake of a probe substrate into inside-out membrane vesicles enriched with P-gp. It provides a direct measure of transporter inhibition without the complexities of cell permeability and metabolism.[5][9]

Materials:

- P-gp-enriched inside-out membrane vesicles (commercially available or prepared from P-gp overexpressing cell lines like HEK293-Pgp)
- Control membrane vesicles (without P-gp)
- Vesicular transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂, pH 7.0)
- N-Methylquinidine (NMQ) or another fluorescent/radiolabeled P-gp substrate
- Dodoviscin J
- Verapamil (positive control inhibitor)
- ATP and AMP solutions (50 mM)
- Ice-cold wash buffer



- 96-well filter plates
- Fluorescence plate reader or scintillation counter

Protocol:

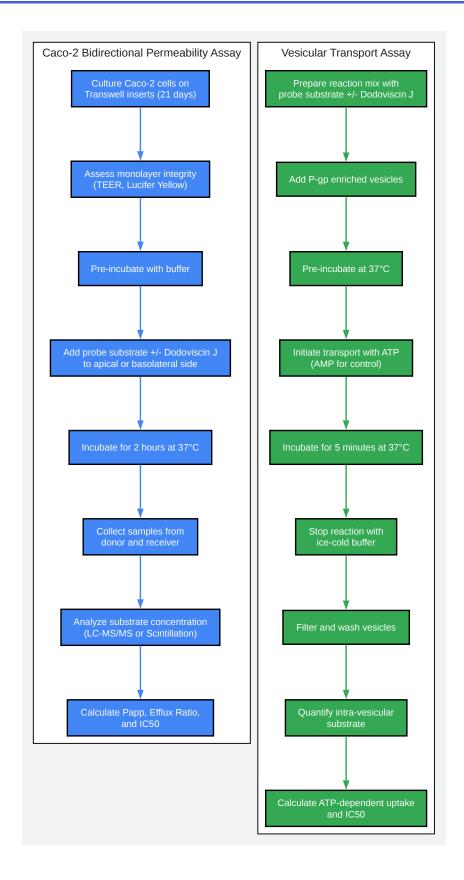
- Assay Preparation:
 - $\circ\,$ Prepare a reaction mixture containing the P-gp probe substrate (e.g., 3 μM NMQ) in vesicular transport buffer.
 - Prepare serial dilutions of **Dodoviscin J** and the positive control inhibitor in the reaction mixture.
- Transport Reaction:
 - On a 96-well plate, add the reaction mixture with or without inhibitors.
 - Add 5-10 µg of P-gp or control vesicles to each well.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the transport by adding ATP to the designated wells. Add AMP to control wells to determine non-ATP-dependent uptake.
 - Incubate for a predetermined optimal time (e.g., 5 minutes) at 37°C.
- Stopping the Reaction and Filtration:
 - Stop the reaction by adding a large volume of ice-cold wash buffer.
 - Rapidly transfer the contents of the wells to a pre-wetted 96-well filter plate on a vacuum manifold.
 - Wash the filters several times with ice-cold wash buffer to remove extra-vesicular substrate.
- Quantification and Data Analysis:



- Quantify the amount of substrate trapped in the vesicles. For fluorescent substrates, lyse
 the vesicles and measure the fluorescence. For radiolabeled substrates, measure the
 radioactivity of the filters.
- Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
- Determine the percent inhibition of ATP-dependent transport for each concentration of Dodoviscin J.
- Plot the percent inhibition against the logarithm of **Dodoviscin J** concentration and determine the IC50 value using non-linear regression.

Visualization of Workflows and Pathways

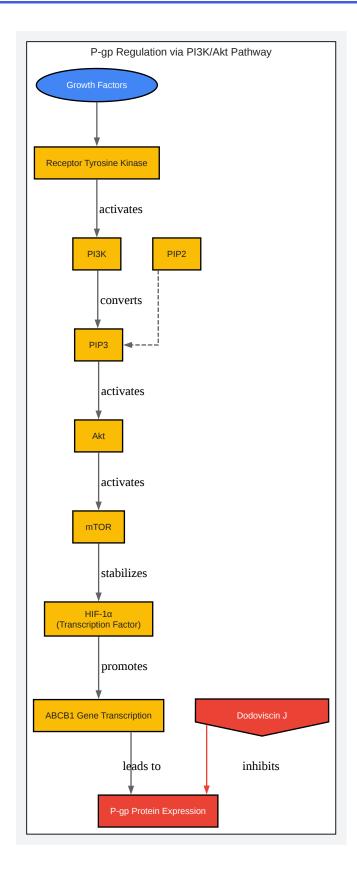




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Caption: Experimental workflows for P-gp inhibition assays.





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Caption: PI3K/Akt signaling pathway and P-gp expression.



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